
(2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone: is a heterocyclic compound that belongs to the class of pyridines and pyrrolidines It is characterized by the presence of an ethylthio group attached to a pyridine ring, which is further connected to a pyrrolidine ring and a phenylmethanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The starting material, 2-bromo-3-ethylthiopyridine, is reacted with a suitable nucleophile to introduce the ethylthio group.
Formation of the Pyrrolidine Ring: The intermediate is then subjected to a cyclization reaction to form the pyrrolidine ring.
Introduction of the Phenylmethanone Group: The final step involves the acylation of the pyrrolidine ring with benzoyl chloride to introduce the phenylmethanone group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The ethylthio group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and bases.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Blocks: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology:
Biological Probes: Used as a probe in biological studies to investigate enzyme activities and protein interactions.
Medicine:
Drug Development:
Industry:
Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of (2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The ethylthio group and the pyridine ring can interact with enzymes or receptors, leading to modulation of their activities. The phenylmethanone group can further enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- (2-(2-(Methylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone
- (2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(methyl)methanone
Comparison:
- Structural Differences: The presence of different substituents (e.g., methylthio vs. ethylthio) can lead to variations in chemical reactivity and biological activity.
- Unique Features: (2-(2-(Ethylthio)pyridin-3-yl)pyrrolidin-1-yl)(phenyl)methanone is unique due to its specific combination of functional groups, which can result in distinct properties and applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C18H20N2OS |
|---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
[2-(2-ethylsulfanylpyridin-3-yl)pyrrolidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C18H20N2OS/c1-2-22-17-15(10-6-12-19-17)16-11-7-13-20(16)18(21)14-8-4-3-5-9-14/h3-6,8-10,12,16H,2,7,11,13H2,1H3 |
InChI-Schlüssel |
RMXZTDMPALRYPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=C(C=CC=N1)C2CCCN2C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


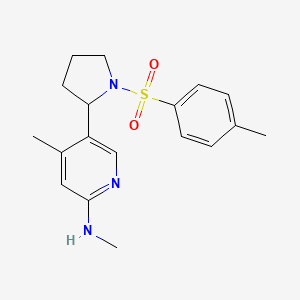
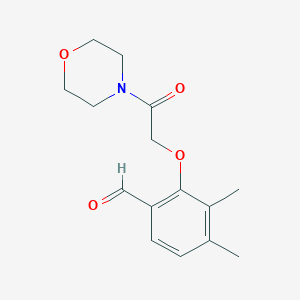
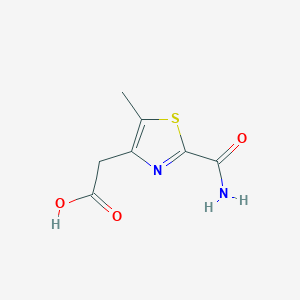
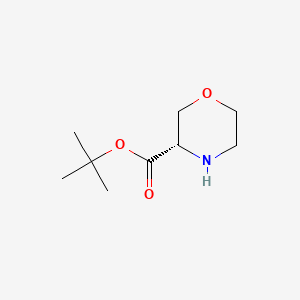

![Tert-butyl (4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)carbamate](/img/structure/B11800336.png)
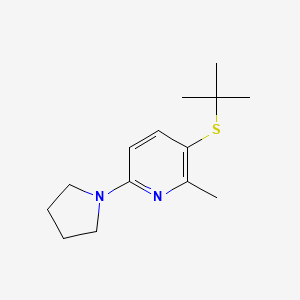
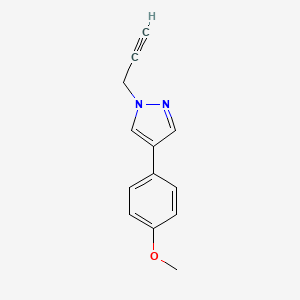

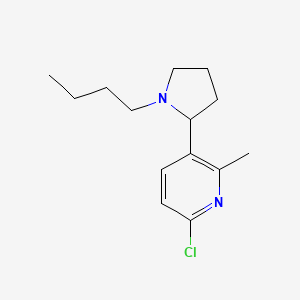
![4,5,6,7-Tetrahydrooxazolo[4,5-b]pyridine](/img/structure/B11800374.png)
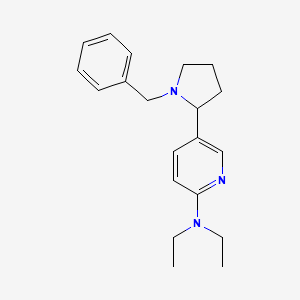
![DI-Tert-butyl 7-formyl-2,3-dihydro-1H-benzo[E][1,4]diazepine-1,4(5H)-dicarboxylate](/img/structure/B11800399.png)
![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1H-imidazole-4-carboxylic acid](/img/structure/B11800400.png)
